What is the chemical structure and CAS number for Nuarimol?
What is the chemical structure and CAS number for Nuarimol?
An In-depth Examination of the Chemical Structure, Properties, and Analytical Methodologies for the Fungicide Nuarimol.
Introduction
Nuarimol is a systemic fungicide belonging to the pyrimidine class of chemicals. It is recognized for its protective and curative action against a variety of fungal pathogens in agricultural applications. This technical guide provides a comprehensive overview of Nuarimol, focusing on its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis, tailored for a scientific audience.
Chemical Structure and CAS Number
Nuarimol is chemically identified as α-(2-chlorophenyl)-α-(4-fluorophenyl)-5-pyrimidinemethanol.[1][2] It possesses a chiral center, and the technical grade material is typically a racemic mixture.[3]
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IUPAC Name: (RS)-2-chloro-4'-fluoro-α-(pyrimidin-5-yl)benzhydryl alcohol[3]
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for Nuarimol is presented in the table below. This information is crucial for understanding its environmental fate and for developing analytical methods.
| Property | Value | Reference |
| Molecular Weight | 314.74 g/mol | [1][6] |
| Melting Point | 126 °C | |
| Water Solubility | 26 mg/L (at 25 °C, pH 7) | |
| Vapor Pressure | 1 x 10⁻⁵ Pa (at 23 °C) | |
| pKa | 11.37 ± 0.29 (Predicted) | |
| Log P (octanol-water) | 3.2 | [7] |
| Oral LD50 (Mouse) | 2500 mg/kg | |
| Inhalation LC50 (Rat) | >6090 mg/m³/4 hours |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Nuarimol functions as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the C14-demethylation step in the ergosterol biosynthesis pathway. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, Nuarimol compromises the integrity and function of the fungal cell membrane, ultimately leading to the cessation of fungal growth.
Below is a diagram illustrating the ergosterol biosynthesis pathway and the point of inhibition by Nuarimol.
Caption: Inhibition of Lanosterol 14α-demethylase by Nuarimol in the ergosterol biosynthesis pathway.
Experimental Protocols
Synthesis of Nuarimol
The synthesis of Nuarimol can be conceptualized as a two-step process, starting with the formation of a key benzophenone intermediate followed by the addition of the pyrimidine moiety.
Step 1: Synthesis of 2-Chloro-4'-fluorobenzophenone (Intermediate)
This step typically involves a Friedel-Crafts acylation reaction.
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Reactants: 2-chlorobenzoyl chloride and fluorobenzene.
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Catalyst: A Lewis acid, such as aluminum chloride (AlCl₃).
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Procedure:
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To a solution of fluorobenzene, add aluminum chloride in portions while maintaining a low temperature.
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Slowly add 2-chlorobenzoyl chloride to the reaction mixture.
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After the addition is complete, allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Quench the reaction by carefully pouring it over crushed ice and an acidic solution.
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Extract the organic layer with a suitable solvent (e.g., dichloromethane).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-4'-fluorobenzophenone.
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Step 2: Synthesis of Nuarimol
This step involves the reaction of the benzophenone intermediate with a pyrimidine-containing organometallic reagent.
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Reactants: 2-Chloro-4'-fluorobenzophenone and 5-lithiopyrimidine (generated in situ from 5-bromopyrimidine and a strong base like n-butyllithium).
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Solvent: Anhydrous ether or tetrahydrofuran (THF).
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Procedure:
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Prepare a solution of 5-bromopyrimidine in anhydrous THF and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
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Slowly add a solution of n-butyllithium to generate 5-lithiopyrimidine.
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To this solution, add a solution of 2-chloro-4'-fluorobenzophenone in anhydrous THF dropwise.
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Allow the reaction to stir at low temperature and then warm to room temperature.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash, dry, and concentrate.
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Purify the crude Nuarimol by column chromatography or recrystallization.
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Analytical Protocol: QuEChERS Method for Pesticide Residue Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices. This is often followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for QuEChERS
Caption: A typical workflow for the QuEChERS sample preparation method.
Instrumentation (Example: GC-MS)
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Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
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Injector: Split/splitless injector, operated in splitless mode.
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Oven Temperature Program: An example program could be: start at 70°C, ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min, hold for 10 minutes.
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Carrier Gas: Helium at a constant flow.
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Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and specificity for Nuarimol and its characteristic fragment ions.
Conclusion
Nuarimol remains a significant fungicide in agriculture due to its effective inhibition of ergosterol biosynthesis in pathogenic fungi. This guide has provided core technical information on its chemical structure, properties, and detailed methodologies for its synthesis and analysis. The provided protocols serve as a foundational resource for researchers in the fields of agrochemistry, environmental science, and drug development.
References
- 1. innospk.com [innospk.com]
- 2. Nuarimol [webbook.nist.gov]
- 3. EP0029282A1 - Process for preparing 5-halopyrimidines and 5-pyrimidine methanols - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nuarimol | C17H12ClFN2O | CID 91683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2013050433A1 - Pesticide preparation and process for producing the same - Google Patents [patents.google.com]
